

# Ethyl 3-oxo-3-(thiophen-2-yl)propanoate chemical properties

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## Compound of Interest

Compound Name: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

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An In-depth Technical Guide on the Chemical Properties of **Ethyl 3-oxo-3-(thiophen-2-yl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 3-oxo-3-(thiophen-2-yl)propanoate** is a beta-keto ester derivative containing a thiophene ring. This class of compounds serves as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

## Chemical and Physical Properties

The fundamental properties of **Ethyl 3-oxo-3-(thiophen-2-yl)propanoate** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

## Identifiers and Molecular Data

Property	Value	Reference
IUPAC Name	ethyl 3-oxo-3-thiophen-2-ylpropanoate	[1]
CAS Number	13669-10-8	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> S	[1][4]
Molecular Weight	198.24 g/mol	[1][4]
InChIKey	VKSDKUXHVLZDHO-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CCOC(=O)CC(=O)C1=CC=CS1</chem>	[1]
Synonyms	Ethyl (2-thenoyl)acetate, Ethyl 3-oxo-3-(2-thienyl)propanoate, 3-Oxo-3-thiophen-2-yl-propionic acid ethyl ester	[1][5]

## Physical and Chemical Data

Property	Value	Reference
Appearance	Liquid or solid	[6]
Melting Point	24 °C	[5][6]
Boiling Point	130 °C at 0.3 mmHg	[2][5]
Density	1.212 ± 0.06 g/cm <sup>3</sup>	[5]
Refractive Index	1.528 to 1.544	[5][6]
pKa	9.79 ± 0.46	[5]
Polar Surface Area	71.6 Å <sup>2</sup>	[1][5]

## Spectroscopic Information

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

Technique	Details	Reference
$^1\text{H}$ NMR	Spectral data is available.	<a href="#">[1]</a> <a href="#">[7]</a>
$^{13}\text{C}$ NMR	Spectral data is available.	<a href="#">[1]</a>
Infrared (IR)	FTIR spectra have been recorded (Technique: CAPILLARY CELL: NEAT).	<a href="#">[1]</a>
Mass Spectrometry (MS)	Key predicted peaks (m/z): 198 $[\text{M}]^{+\bullet}$ , 153, 127, 111, 83. The fragmentation is characterized by a prominent peak corresponding to the thenoyl cation (m/z 111), indicating the stability of the thiophene ring.	<a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Ethyl 3-oxo-3-(thiophen-2-yl)propanoate** are provided below.

### Synthesis Protocol via Claisen Condensation

This procedure details the synthesis from 2-acetylthiophene and diethyl carbonate.[\[2\]](#)

Materials:

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous hexane
- Anhydrous tetrahydrofuran (THF)
- 2-acetylthiophene

- Diethyl carbonate
- Glacial acetic acid
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

Procedure:

- Preparation of Sodium Hydride: Under a nitrogen atmosphere, wash sodium hydride (2.5 mol) with anhydrous hexane (2 x 250 mL) to remove the mineral oil.
- Reaction Setup: Add anhydrous THF (340 mL) to the washed sodium hydride with stirring.
- Addition of Thiophene: Prepare a solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL). Add this solution dropwise to the sodium hydride suspension over 20 minutes.
- Initial Reaction: Slowly warm the reaction mixture to 35 °C and maintain this temperature for 30 minutes.
- Addition of Carbonate: Prepare a solution of diethyl carbonate (2.5 mol) in anhydrous THF (660 mL). Add this solution slowly to the reaction mixture over 1 hour. Continue the reaction for an additional hour.
- Quenching: Cool the mixture to 0-10 °C and quench the reaction by the careful addition of water (475 mL), followed by glacial acetic acid (145 mL).
- Work-up: Stir the mixture for 20 minutes and allow it to return to room temperature. Separate the organic layer.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL).
- Purification: Combine all organic phases, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a dark orange oil.

# Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the analysis of the title compound and its analogs.[4]

## Sample Preparation:

- Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

## GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Injector Temperature: 250 °C.

## MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.

# Safety and Handling

## Hazard Identification:

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Signal Word: Warning.[1]

## Handling and Storage:

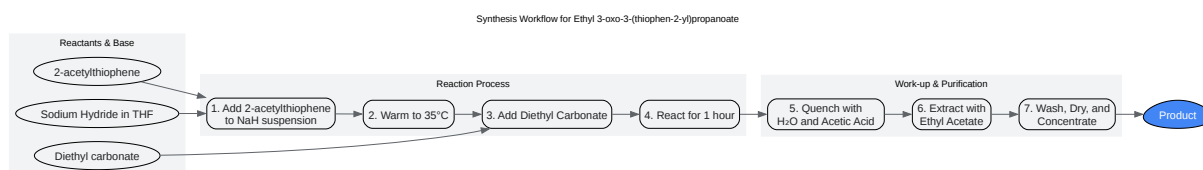
- Avoid contact with skin and eyes.[8]
- Do not breathe mist, vapors, or spray.[8]

- Wear appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[8]
- Storage: Keep in a dark place, sealed in a dry environment at 2-8 °C.[9][10][11]
- Incompatible Materials: Strong oxidizing agents.[8]

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 3-oxo-3-(thiophen-2-yl)propanoate**.



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Caption: Key stages of the synthesis via Claisen condensation.

### Mass Spectrometry Fragmentation Pathway

This diagram shows the primary fragmentation pattern leading to the characteristic thenoyl cation.

Caption: Predicted fragmentation of the parent ion in MS analysis.

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